molecular formula C13H10N2O3 B196086 4-Amino-3-nitrobenzophenone CAS No. 31431-19-3

4-Amino-3-nitrobenzophenone

Cat. No.: B196086
CAS No.: 31431-19-3
M. Wt: 242.23 g/mol
InChI Key: NGOOFAMQPUEDJM-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzophenone is an organic compound with the molecular formula C₁₃H₁₀N₂O₃. It is a yellow crystalline solid that is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and dyes. The compound is characterized by the presence of both amino and nitro functional groups attached to a benzophenone core.

Scientific Research Applications

4-Amino-3-nitrobenzophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of benzimidazoles, imidazolopyridines, and other heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

While the specific mechanism of action for 4-Amino-3-nitrobenzophenone is not mentioned in the search results, it is known that the compound can be activated by radiation and is efficient in the production of optically active species .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . The target organs are the respiratory system .

Future Directions

While specific future directions for 4-Amino-3-nitrobenzophenone are not mentioned in the search results, the compound’s ability to produce optically active species when activated by radiation suggests potential applications in the field of optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-nitrobenzophenone can be synthesized through a multi-step process involving the nitration of benzophenone followed by the reduction of the nitro group to an amino group. One common method involves the following steps:

    Nitration: Benzophenone is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrobenzophenone.

    Reduction: The nitro group in 4-nitrobenzophenone is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid.

    Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reducing Agents: Tin(II) chloride, iron, hydrogen gas with a catalyst.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Reduction: this compound can be reduced to 4-Amino-3-aminobenzophenone.

    Substitution: Various acylated or alkylated derivatives of this compound.

    Oxidation: Nitroso or nitro derivatives of this compound.

Comparison with Similar Compounds

  • 4-Amino-3-nitrobenzaldehyde
  • 4-Amino-3-nitrobenzoic acid
  • 4-Amino-3-nitrobenzyl alcohol

Comparison: 4-Amino-3-nitrobenzophenone is unique due to its benzophenone core, which provides distinct chemical properties compared to other similar compounds. The presence of both amino and nitro groups allows for versatile chemical reactions, making it a valuable intermediate in organic synthesis. Its stability and reactivity make it suitable for various applications in research and industry.

Properties

IUPAC Name

(4-amino-3-nitrophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOOFAMQPUEDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185358
Record name 4-Amino-3-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31431-19-3
Record name 4-Amino-3-nitrobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31431-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-nitrobenzophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-nitrobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-3-NITROBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E56P3N5XX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Ten grams of 4-acetamido-3-nitrobenzophenone was added portion-wise to 40 ml. of sulfuric acid. The reaction temperature was moderated with a water bath. After stirring about 45 minutes the reaction mixture was carefully poured over ice. The precipitated product was filtered to yield 4-amino-3-nitrobenzophenone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the new synthesis method for 4-Amino-3-nitrobenzophenone and 2-Amino-5-nitrobenzophenone described in the research?

A1: The research presented in the paper "" focuses on providing a new and convenient method for synthesizing the title compounds and their N-alkyl derivatives. While the specific details of the method are not provided in the abstract, the research likely focuses on improved yield, reduced reaction steps, milder reaction conditions, or more readily available starting materials compared to previously existing methods.

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